molecular formula C13H15NO2 B2483225 3-[(Oxan-4-yloxy)methyl]benzonitrile CAS No. 1251232-11-7

3-[(Oxan-4-yloxy)methyl]benzonitrile

Cat. No. B2483225
CAS RN: 1251232-11-7
M. Wt: 217.268
InChI Key: OCYHVSVLFJJYGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the similar compound “3-[(Oxan-4-yloxy)methyl]benzoic acid”, the InChI Code is 1S/C13H16O4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12H,4-7,9H2,(H,14,15) . This code represents the molecular structure of the compound.

Scientific Research Applications

Catalysis and Chemical Reactions

3-[(Oxan-4-yloxy)methyl]benzonitrile, a type of benzonitrile, has been studied in the context of catalysis and chemical reactions. For instance, reactions involving benzonitrile derivatives have been observed over Montmorillonite K10 clay, resulting in various products like benzonitrile, benzoic acid, and benzamide (Wali, Unnikrishnan, Pillai, Kaushik, & Satish, 1998). Also, the study of cycloaddition reactions of photochemically generated benzonitrile derivatives has provided insights into the regioselectivity of these reactions (Gerber, Heimgartner, Schmid, & Heinzelmann, 1977).

Synthesis and Structure Studies

Research on benzonitrile derivatives includes the synthesis and structural analysis of various compounds. For example, studies have focused on the synthesis and structure of pyrazole ligands and their complexes with metal ions, using benzonitrile as a key component (Budzisz, Małecka, & Nawrot, 2004). The validity of the Hammett equation for substituted benzonitriles has also been explored, providing insights into their electronic properties (Exner & Böhm, 2004).

Crystal and Molecular Studies

Crystallography and molecular docking studies involving benzonitrile derivatives have been conducted to explore their potential in medicinal applications, such as anticancer properties (Kiran, Kokila, Guruprasad, Karunakar, Pasha, Lokanath, & Naveen, 2018). These studies provide a foundation for understanding the structural features of benzonitrile derivatives and their interactions with biological targets.

Photophysical and Electrochemical Properties

Research has been conducted on the photophysical and electrochemical properties of benzonitrile derivatives. For instance, studies on pyridone substituted phthalocyanines have been conducted to understand their photophysico-chemical properties and electronic structure, using benzonitrile-related compounds (Abdurrahmanoğlu, Canlıca, Mack, & Nyokong, 2018).

Synthesis of Medical Intermediates

Benzonitrile derivatives have been used in the synthesis of intermediates for medical applications. For example, synthesis processes involving benzonitrile derivatives have been optimized for the production of compounds used in the treatment of diseases like urinary urge incontinence (Hopes, Parker, & Patel, 2006).

Safety and Hazards

The safety and hazards of a compound are typically represented by its Material Safety Data Sheet (MSDS). For the similar compound “3-[(Oxan-4-yloxy)methyl]benzoic acid”, the hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(oxan-4-yloxymethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-9-11-2-1-3-12(8-11)10-16-13-4-6-15-7-5-13/h1-3,8,13H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYHVSVLFJJYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Oxan-4-yloxy)methyl]benzonitrile

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